24-Methylcholest-7-en-3beta-ol
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Overview
Description
24-Methylcholest-7-en-3beta-ol is an organic compound belonging to the class of ergosterols and derivatives. These compounds are steroids containing ergosta-5,7,22-trien-3beta-ol or a derivative thereof, based on the 3beta-hydroxylated ergostane skeleton . It is an extremely weak basic (essentially neutral) compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylcholest-7-en-3beta-ol involves multiple steps, typically starting from simpler steroid precursors. The process often includes the introduction of a methyl group at the 24th position and the formation of a double bond at the 7th position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 24-Methylcholest-7-en-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove double bonds or reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
24-Methylcholest-7-en-3beta-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroids and complex organic molecules.
Biology: It serves as a model compound for studying steroid metabolism and function.
Industry: It is used in the production of steroid derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 24-Methylcholest-7-en-3beta-ol involves its interaction with specific molecular targets and pathways. As a steroid, it can interact with steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
4alpha-methyl-5alpha-cholest-7-en-3beta-ol: This compound has a similar structure but with a different methyl group position.
4alpha-methyl-5alpha-cholest-8-en-3beta-ol: This compound has a double bond at the 8th position instead of the 7th.
Uniqueness: 24-Methylcholest-7-en-3beta-ol is unique due to its specific structural features, such as the methyl group at the 24th position and the double bond at the 7th position. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
17105-75-8 |
---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19?,20-,21?,22+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
PUGBZUWUTZUUCP-JYDNDKMDSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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